molecular formula C18H19N3O5S B2505432 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941980-24-1

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No. B2505432
M. Wt: 389.43
InChI Key: JFONVABWENZZAI-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide" is a derivative of nitrobenzenesulfonamide, which is a class of compounds known for their utility in the synthesis of nitrogenous heterocycles and as intermediates in various chemical reactions. The structure of the compound suggests that it contains a nitrobenzenesulfonamide moiety linked to a piperidine derivative, which could potentially be useful in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzhydrylamines involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides, where electron-withdrawing groups on the aromatic ring are necessary to facilitate the C-arylation process . This method could potentially be adapted for the synthesis of "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide" by choosing appropriate starting materials and reaction conditions that favor the formation of the desired product.

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides have been studied using FT-IR, FT-Raman, and DFT quantum chemical calculations . These techniques could be applied to analyze the molecular conformation and vibrational modes of "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide," providing insights into its structural characteristics and stability.

Chemical Reactions Analysis

Nitrobenzenesulfonamides have been evaluated for their potential as hypoxic cell selective cytotoxic agents, with some derivatives showing preferential toxicity to hypoxic cells . The presence of the nitrobenzenesulfonamide group in the compound of interest suggests that it may also participate in similar biological activities or chemical reactions, such as acylation of amines in water, which has been demonstrated with N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by the presence of nitro groups and the overall molecular structure. For instance, the nitro group can affect the characteristic vibrational bands in the spectra of these compounds . Additionally, the solubility, melting point, and reactivity of "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide" would be determined by its specific functional groups and molecular geometry. The compound's ability to form Meisenheimer complexes upon treatment with thiolates, leading to the deprotection of secondary amines, is another important chemical property that could be explored .

Scientific Research Applications

Peptide Synthesis

  • N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide and similar compounds are used in peptide synthesis. For example, a study by De Marco et al. (2013) describes a solution phase peptide synthesis strategy using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxyl function in peptides, indicating its utility in complex biochemical processes (De Marco, Spinella, De Lorenzo, Leggio, & Liguori, 2013).

Antimicrobial Activity

  • Patel et al. (2011) conducted a study on the synthesis of certain benzenesulfonamide derivatives and investigated their antimicrobial activity. Their findings suggest these compounds' potential in developing new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).

Bacterial Biofilm Inhibition

  • In 2020, Abbasi et al. synthesized new derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide and studied their efficacy in inhibiting bacterial biofilms, showing potential applications in controlling bacterial growth and spread (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

Solid-State Supramolecular Chemistry

  • A study by Bera et al. (2021) focused on the solid-state supramolecular assemblies of derivatives of 4-nitrobenzenesulfonamides. This research can contribute to understanding and developing materials based on these molecular structures (Bera, Bardhan, Reuter, Klecker, Sarkar, & Seth, 2021).

Hypoxic Cell Selective Cytotoxic Agents

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-12-14(5-10-17(13)20-11-3-2-4-18(20)22)19-27(25,26)16-8-6-15(7-9-16)21(23)24/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONVABWENZZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

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